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Compound of Interest

3,3-Difluoro-5,5-
Compound Name:
dimethylpiperidine;hydrochloride

CAS No.: 1253789-82-0

Cat. No.: B2883845

Get Quote

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine—specifically the gem-difluoro
motif (

)—is a pivotal tactic to modulate basicity (
), enhance metabolic stability, and alter lipophilicity (

) without significant steric perturbation. This guide provides a rigorous spectroscopic analysis of
4,4-difluoropiperidine hydrochloride, comparing it against its non-fluorinated and mono-
fluorinated counterparts. It is designed for medicinal chemists and analytical scientists requiring
authoritative data and self-validating characterization protocols.

Comparative Analysis: The Fluorine Effect

The introduction of two fluorine atoms at the C4 position of the piperidine ring drastically alters
the physicochemical landscape of the molecule. The electron-withdrawing nature of fluorine
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exerts a strong inductive effect ($ -1 $), significantly lowering the basicity of the piperidine

nitrogen.

ble 1- Physicochemical . .

4.4-
R 4-Fluoropiperidine ) o
Property Piperidine HCI ey Difluoropiperidine
HCI
Structure
CAS No. 6091-44-7 57395-89-8 144230-52-4
Mol.[1] Weight 121.65 g/mol 139.64 g/mol 157.59 g/mol
Melting Point 244-246 °C ~165 °C 173-177 °C
Lipophilicity (
Baseline +0.2 (approx) +0.4 (approx)
)
NMR Shift N/A -170 to -180 ppm -90 to -105 ppm
Conformation Chair (Dynamic) Chair (Axial/Eq eq.) Chair (Distorted)

Analyst Insight: The drop in

from ~11 to ~8.2 is the critical differentiator. At physiological pH (7.4), 4,4-

difluoropiperidine exists in a significant equilibrium with its free base, enhancing

membrane permeability compared to the almost exclusively protonated piperidine.

Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol Validation:

e Solvent Selection: Use DMSO-d6 for full characterization.

causes rapid exchange of the ammonium protons (
), erasing the critical signal that confirms salt formation.

o |nternal Standard: Use

-trifluorotoluene (
-63.7 ppm) for quantitative

NMR if purity determination is required.

NMR (400 MHz, DMSO-d6)
e 9.0-9.5 ppm (br s, 2H):
protons. Broadening indicates proton exchange or hydrogen bonding.
e 3.1-3.4 ppm (m, 4H):
-protons (H2/H6). Deshielded by the adjacent nitrogen cation.
e 2.3-2.6 ppm (M, 4H):
-protons (H3/H5). These appear as complex multiplets due to vicinal coupling with fluorine (

Hz).

NMR (100 MHz, DMSO-d6)
e ~118-122 ppm (t,
Hz): The characteristic triplet of the

carbon. The large coupling constant is diagnostic.
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e ~30-34 ppm (t,
Hz): The
-carbons (C3/C5).
e ~40-44 ppm (s/weak t): The
-carbons (C2/C6). Coupling to F is minimal here (

Hz).

NMR (376 MHz, DMSO-d6)
e -95t0 -105 ppm: A singlet (if proton-decoupled) or a complex quintet (if coupled).

 Artifact Alert: Ensure the spectral window is wide enough (+100 to -200 ppm) to avoid
folding, although

signals are generally central.

B. Infrared (IR) Spectroscopy

o Sample Prep: KBr pellet or Diamond ATR. Note: HCI salts are hygroscopic; ATR is preferred
for speed to minimize water uptake.

e Diagnostic Bands:
o 2400-3000 cm

: Broad Ammonium (
) stretch. Multiple bands (Fermi resonance).

o 1150-1250 cm

. Strong

stretching vibrations. Often appears as a doublet due to symmetric/asymmetric stretching
of the
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group.

C. Mass Spectrometry (MS)

o Method: ESI+ (Electrospray lonization) or El (Electron Impact).
e Molecular lon:

(Free base mass + 1).
o Fragmentation (EIl):

o 102: Loss of HF (

). A signature of fluorinated hydrocarbons.

o 42/43: Ring cleavage fragments (

).

Workflow Visualization

The following diagram outlines the logical flow for confirming the identity and purity of the gem-
difluoro salt, highlighting the "Go/No-Go" decision points.
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Caption: Step-by-step analytical workflow for validating 4,4-difluoropiperidine hydrochloride
identity.
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Mechanistic Insight: The "Gauche Effect" &
Conformation

Understanding the 3D structure is vital for docking studies. Unlike cyclohexane, which flips

rapidly, 4,4-difluoropiperidine derivatives exhibit specific conformational biases.

Chair Preference: The molecule predominantly adopts a chair conformation.
Dipole Minimization: The

bonds are highly polar. In the crystal lattice (HCI salt), the packing is dominated by ionic
interactions between

and

, but in solution (free base form), the ring may distort slightly to minimize dipole repulsion
between the Nitrogen lone pair and the Fluorine atoms, although this is less pronounced in
the 4,4-isomer compared to the 3,3-isomer.

e- withdrawal Shift in Passive

from N Reduced Basicity equilibrium diffusion
(pKa ~8.2)

Inductive Effect (-I)
F pulls e- from C4

Enhanced
Membrane Permeability

Increased Lipophilicity
(Neutral form dominant at pH 7.4)

Click to download full resolution via product page

Caption: Causal pathway linking fluorine substitution to improved pharmacokinetic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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